molecular formula C18H15N3O5 B2580961 Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 897615-58-6

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No. B2580961
CAS RN: 897615-58-6
M. Wt: 353.334
InChI Key: YRWZWNDOUPGBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a benzoate ester group .


Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds are often synthesized via condensation reactions or other types of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. The oxadiazole ring is a heterocycle that can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

Mesomorphic Behavior and Photoluminescence

A study focused on synthesizing and characterizing a series of 1,3,4-oxadiazole derivatives that include cholesteryl and methyl benzoates. These compounds, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates, exhibited unique mesomorphic behaviors, such as nematic and smectic A mesophases, and were studied for their photoluminescent properties, showing potential for applications in materials science (Han et al., 2010).

Chemosensor for Fluoride Ions

Novel anion sensors based on methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate and similar compounds were reported for their effectiveness in sensing fluoride ions through colorimetric changes. These findings suggest applications in environmental monitoring and chemical analysis (Ma et al., 2013).

Antibacterial Activity

Research has demonstrated the antibacterial efficacy of oxadiazole derivatives, including the structural characterization and biological evaluation of compounds with potential utility in medical applications. Notably, some derivatives showed significant activity against various bacterial strains, indicating their potential as antibacterial agents (Rai et al., 2009).

Corrosion Inhibition

1,3,4-oxadiazole derivatives were also studied for their corrosion inhibition properties on mild steel in sulfuric acid, revealing that these compounds can form protective layers on metal surfaces. Such properties indicate their applicability in industrial corrosion protection (Ammal et al., 2018).

Structural Characterization for Drug Development

The structural analysis of oxadiazole derivatives has been conducted to assess their potential as spacers in the development of angiotensin II receptor antagonists. This research contributes to the field of drug development by providing insights into the molecular structures conducive to therapeutic applications (Meyer et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

methyl 4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-24-14-9-7-12(8-10-14)16-20-21-18(26-16)19-15(22)11-3-5-13(6-4-11)17(23)25-2/h3-10H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWZWNDOUPGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.